Cyclopentyl 4-(piperidinomethyl)phenyl ketone
Overview
Description
“Cyclopentyl 4-(piperidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C18H25NO . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C18H25NO . The InChI code for this compound is 1S/C18H26N2O/c1-19-10-12-20 (13-11-19)14-15-6-8-17 (9-7-15)18 (21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 .Scientific Research Applications
Synthesis and Chemical Transformations
Cyclopentyl 4-(piperidinomethyl)phenyl ketone's structure suggests its utility in synthetic organic chemistry, particularly in forming complex cyclic compounds. For instance, studies demonstrate the formation of nickeladihydropyran as a key intermediate in nickel-catalyzed cycloaddition, aiming to produce cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006). This underscores the potential of cyclopentyl ketones in facilitating cycloaddition reactions for synthesizing structurally complex molecules.
Medicinal Chemistry Applications
Although this compound itself is not directly mentioned, research on similar ketone derivatives highlights their significance in drug discovery and development. For example, semi-rigid models of butyrophenones, such as trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, have been synthesized for investigating the properties of neuroleptic drugs (Caamaño et al., 1987). This indicates the potential of this compound and its analogs in pharmacological research, particularly in studying and developing compounds with neuroactive properties.
Advanced Materials and Catalysis
Research into the synthesis and transformation of cyclopropyl and phenyl ketones suggests potential applications in materials science and catalysis. For instance, sulfonated microporous organic-inorganic hybrids have been developed as strong Bronsted acids, showcasing the utility of ketone derivatives in creating novel catalytic materials (Wang et al., 2003). This aspect of research could point towards the use of this compound in designing new catalytic systems or materials with specific chemical functionalities.
Properties
IUPAC Name |
cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(16-6-2-3-7-16)17-10-8-15(9-11-17)14-19-12-4-1-5-13-19/h8-11,16H,1-7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHXZTQCGQRVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642721 | |
Record name | Cyclopentyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-75-2 | |
Record name | Cyclopentyl[4-(1-piperidinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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